

electrophysiological recording techniques with TTK21 application

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Compound of Interest

Compound Name: TTK21

Cat. No.: B593835

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Application Note: Investigating Synaptic Plasticity with TTK21

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Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a key model for studying the cellular basis of these processes. Dysregulation of synaptic plasticity is implicated in numerous neurological and neurodegenerative disorders.

TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.^[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the acetylation of histone proteins, which leads to a more open chromatin structure and facilitates gene transcription. By activating CBP/p300, **TTK21** can up-regulate the expression of plasticity-related genes, promoting synaptic health and function.^[2] Studies have shown that a formulation of **TTK21** conjugated to a glucose-based carbon nanosphere (CSP-**TTK21**) can cross the blood-brain barrier, restore histone acetylation, and ameliorate deficits in LTP in models of neurodegenerative disease.^{[2][3]}

This document provides detailed protocols for utilizing **TTK21** in electrophysiological assays to study its effects on synaptic plasticity in acute rodent hippocampal slices. The primary technique described is field excitatory postsynaptic potential (fEPSP) recording, the gold standard for quantifying LTP.

Principle of the Assay

The effect of **TTK21** on synaptic plasticity is quantified by measuring LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices. A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral axons projecting from CA3 neurons, and a recording electrode is placed in the same layer to record the fEPSP, which represents the summed synaptic response of a population of CA1 pyramidal neurons.

After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol. The fEPSP slope is measured before and after HFS. An increase in the fEPSP slope post-HFS indicates the induction of LTP. By comparing the magnitude of LTP in slices treated with **TTK21** to control slices, researchers can quantify the compound's ability to modulate synaptic strength.

Data Presentation

The following tables present representative data obtained from fEPSP recording experiments in the hippocampal CA1 region.

Table 1: Effect of **TTK21** on Baseline Synaptic Transmission

Parameter	Control (Vehicle)	TTK21 (10 μ M)
Fiber Volley Amplitude (mV)	0.45 \pm 0.03	0.47 \pm 0.04
fEPSP Slope (mV/ms)	0.52 \pm 0.05	0.51 \pm 0.06
Paired-Pulse Ratio (50ms ISI)	1.48 \pm 0.07	1.51 \pm 0.09

Data are presented as mean \pm SEM. No significant differences were observed, indicating **TTK21** does not alter basal synaptic transmission or presynaptic release probability at the tested concentration.

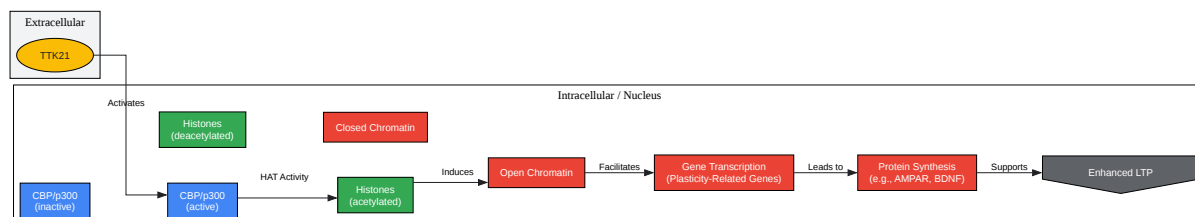
Table 2: Dose-Dependent Enhancement of LTP by **TTK21**

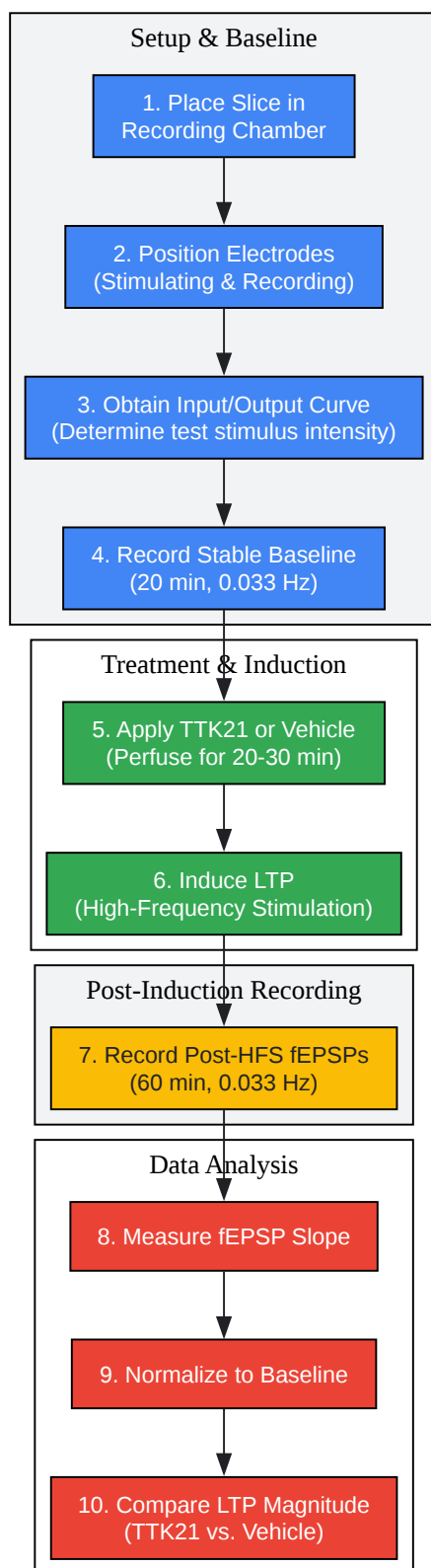
TTK21 Concentration	LTP Magnitude (% of Baseline)
0 μ M (Vehicle)	145.2 \pm 8.5%
1 μ M	160.7 \pm 9.1%
10 μ M	185.4 \pm 10.2%
50 μ M	188.1 \pm 9.8%

LTP magnitude was measured as the average fEPSP slope from 50-60 minutes post-HFS, expressed as a percentage of the pre-HFS baseline.

Signaling Pathway and Mechanism of Action

TTK21 enhances synaptic plasticity by activating the CBP/p300 histone acetyltransferases. This activation leads to increased histone acetylation at the promoters of plasticity-related genes, facilitating their transcription and the synthesis of proteins required for the long-term maintenance of LTP.





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References

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